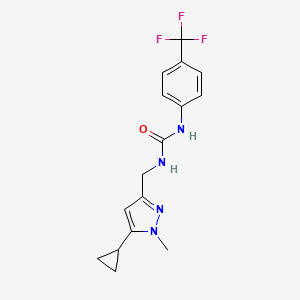

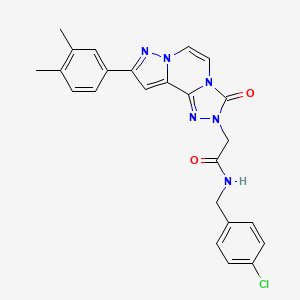

![molecular formula C11H8FNO4S B2632841 1-[(4-fluorophenyl)sulfonyl]-1H-pyrrole-2-carboxylic acid CAS No. 299417-44-0](/img/structure/B2632841.png)

1-[(4-fluorophenyl)sulfonyl]-1H-pyrrole-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The molecular structure of “1-[(4-fluorophenyl)sulfonyl]-1H-pyrrole-2-carboxylic acid” is characterized by a pyrrole ring system, which is a five-membered aromatic heterocycle . The fluorophenyl substituents at certain positions of the pyrrolidine sulfonamides can influence the in vitro potency and ER profile .科学的研究の応用

Inverse Agonist Development

1-[(4-Fluorophenyl)sulfonyl]-1H-pyrrole-2-carboxylic acid derivatives have been explored for the development of selective, orally active RORγt inverse agonists. This research aims at achieving high selectivity against various nuclear receptors and is pivotal for developing treatments for autoimmune diseases. A specific derivative demonstrated promising pharmacokinetic properties and efficacy in biological models (Duan et al., 2019).

Polymer Synthesis

This compound has been studied in the synthesis of carboxylated poly(ether sulfone)s. These polymers are significant in various industrial applications due to their unique properties. The research focused on the copolymerization process, which is essential for developing new materials with specific characteristics (Weisse, Keul, & Höcker, 2001).

Caspase-3 Inhibitory Activity

Derivatives of 1-[(4-Fluorophenyl)sulfonyl]-1H-pyrrole-2-carboxylic acid have been synthesized and identified as potent inhibitors of caspase-3. Caspase-3 is an important enzyme in the apoptosis process, and its inhibition can be crucial for cancer treatment and other diseases involving programmed cell death (Kravchenko et al., 2005).

Radiopharmaceutical Development

Research has involved the development of labeled compounds based on this chemical structure for potential use in radiopharmaceuticals. These compounds have been studied for their potential in treating conditions like rheumatoid arthritis (Latli et al., 2018).

Fuel Cell Applications

Derivatives of this compound have been used in synthesizing proton exchange membranes for fuel cells. These materials are crucial in advancing fuel cell technologies, which are essential for sustainable energy solutions (Kim, Robertson, & Guiver, 2008).

Synthesis of Sulfonamide Derivatives

The compound has also been utilized in the efficient synthesis of sulfonamide derivatives, important in various chemical and pharmaceutical applications. The research provides a clean and simple protocol for direct synthesis, enhancing the efficiency of chemical production (Janosik et al., 2006).

特性

IUPAC Name |

1-(4-fluorophenyl)sulfonylpyrrole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO4S/c12-8-3-5-9(6-4-8)18(16,17)13-7-1-2-10(13)11(14)15/h1-7H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKDCBGYORMEFRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=C1)C(=O)O)S(=O)(=O)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(4-fluorophenyl)sulfonyl]-1H-pyrrole-2-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![octahydro-2H-cyclopenta[b][1,4]oxazepine](/img/structure/B2632758.png)

![ethyl 2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoate](/img/structure/B2632764.png)

![(3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(3-(methylsulfonyl)phenyl)methanone](/img/structure/B2632776.png)

![4-(4-hydroxyphenyl)-6-(2-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2632779.png)

![N2-(5-nitrothiophen-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-2,3-dicarboxamide](/img/structure/B2632780.png)